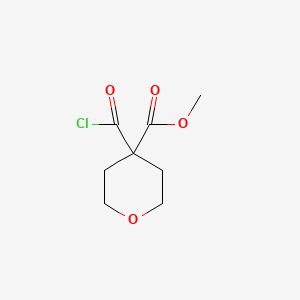
Methyl 4-(chlorocarbonyl)oxane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(chlorocarbonyl)oxane-4-carboxylate is a chemical compound with the molecular formula C8H11ClO4 It is a derivative of oxane, featuring both chlorocarbonyl and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorocarbonyl)oxane-4-carboxylate typically involves the reaction of oxane derivatives with chlorocarbonyl reagents under controlled conditions. One common method includes the esterification of oxane-4-carboxylic acid with methanol in the presence of a chlorinating agent such as thionyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorocarbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorocarbonyl)oxane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the chlorocarbonyl group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Amides: Formed from substitution with amines
Esters: Formed from substitution with alcohols
Carboxylic Acids: Formed from hydrolysis
Alcohols: Formed from reduction
Scientific Research Applications
Methyl 4-(chlorocarbonyl)oxane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorocarbonyl)oxane-4-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Methyl 4-(chlorocarbonyl)oxane-4-carboxylate can be compared with other similar compounds such as:
Methyl 4-(chlorosulfonyl)methyl)oxane-4-carboxylate: Similar structure but with a chlorosulfonyl group instead of a chlorocarbonyl group.
Methyl 4-(bromocarbonyl)oxane-4-carboxylate: Similar structure but with a bromocarbonyl group instead of a chlorocarbonyl group.
Methyl 4-(fluorocarbonyl)oxane-4-carboxylate: Similar structure but with a fluorocarbonyl group instead of a chlorocarbonyl group.
Properties
CAS No. |
923020-97-7 |
|---|---|
Molecular Formula |
C8H11ClO4 |
Molecular Weight |
206.62 g/mol |
IUPAC Name |
methyl 4-carbonochloridoyloxane-4-carboxylate |
InChI |
InChI=1S/C8H11ClO4/c1-12-7(11)8(6(9)10)2-4-13-5-3-8/h2-5H2,1H3 |
InChI Key |
AAANCNSIHXTIIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOCC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















